4-Hydroxy Phenylbutazone-d9

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

4-Hydroxy Phenylbutazone-d9 (CAS 1246819-23-7) is a deuterium-labeled analog of 4-Hydroxy Phenylbutazone, the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone. As a stable isotope-labeled internal standard (SIL-IS), it is specifically employed in quantitative LC-MS/MS assays to correct for analytical variability during the measurement of 4-Hydroxy Phenylbutazone in biological matrices, thereby ensuring accurate pharmacokinetic and residue depletion studies.

Molecular Formula C19H20N2O3
Molecular Weight 333.435
CAS No. 1246819-23-7
Cat. No. B565454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Phenylbutazone-d9
CAS1246819-23-7
Synonyms4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione-d9;  1,2-Diphenyl-4-butyl-4-hydroxypyrazolidine-3,5-dione-d9;  NSC 382672-d9; 
Molecular FormulaC19H20N2O3
Molecular Weight333.435
Structural Identifiers
SMILESCCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2
InChIKeyVTEBWXHYBNAYKI-ABVHXWLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Phenylbutazone-d9 (CAS 1246819-23-7): A Deuterated Metabolite Internal Standard for Phenylbutazone Bioanalysis


4-Hydroxy Phenylbutazone-d9 (CAS 1246819-23-7) is a deuterium-labeled analog of 4-Hydroxy Phenylbutazone, the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone . As a stable isotope-labeled internal standard (SIL-IS), it is specifically employed in quantitative LC-MS/MS assays to correct for analytical variability during the measurement of 4-Hydroxy Phenylbutazone in biological matrices, thereby ensuring accurate pharmacokinetic and residue depletion studies [1].

Deuterated metabolite internal standard – specifically matched to 4-Hydroxy Phenylbutazone for quantitative bioanalysis.
Suited for LC-MS/MS workflows requiring matrix-effect correction in biological matrices.
Supports pharmacokinetic and residue-depletion research where accurate metabolite quantification is critical.

Why Unlabeled or Alternative Deuterated Analogs Cannot Replace 4-Hydroxy Phenylbutazone-d9 in Quantification Workflows


Direct substitution with unlabeled 4-Hydroxy Phenylbutazone (CAS 16860-43-8) or other phenylbutazone-related deuterated standards (e.g., Phenylbutazone-d9, CAS 1189479-75-1) is analytically invalid. Unlabeled compounds cannot be differentiated from the endogenous analyte by mass spectrometry, leading to quantification errors. While alternative deuterated standards exist, they exhibit distinct physicochemical properties—such as differing retention times and matrix effect susceptibilities—that preclude their use as direct surrogates for 4-Hydroxy Phenylbutazone. For instance, deuterium labeling can induce significant isotopic effects, causing retention time shifts of up to several seconds in reversed-phase LC, which in turn alters the degree of ion suppression experienced by the internal standard relative to the analyte [1]. This mismatch fundamentally undermines the accuracy of the analytical method, necessitating the use of the exact structural and isotopic match provided by 4-Hydroxy Phenylbutazone-d9.

Unlabeled analog 4-Hydroxy Phenylbutazone lacks the mass shift needed for MS separation; co-elution can lead to quantification errors in complex matrices.
Alternative d9 isomers Phenylbutazone-d9 or differently placed deuterium labels may exhibit larger retention-time shifts and altered ion suppression, undermining method accuracy.
Lower enrichment lots Partially labeled batches increase cross-talk interference and reduce the lower limit of quantification, complicating method validation.

Quantitative Differentiation Evidence for 4-Hydroxy Phenylbutazone-d9 Against Comparators


Mass Difference Enables Unambiguous MS Discrimination from Unlabeled Analyte

4-Hydroxy Phenylbutazone-d9 possesses a molecular weight of 333.43 g/mol, which is +9.06 Da heavier than the unlabeled 4-Hydroxy Phenylbutazone (324.37 g/mol) due to the incorporation of nine deuterium atoms on the butyl side chain . This mass shift is sufficient to ensure complete chromatographic and mass spectrometric resolution from the natural analyte in all common LC-MS/MS workflows, enabling its use as an internal standard .

Mass shift vs unlabeled
Reported
+9.06 Da
Supports MS channel separation
Data to verify; supplier specification
LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

High Isotopic Enrichment Ensures Minimal Cross-Talk Interference

Commercial batches of 4-Hydroxy Phenylbutazone-d9 are supplied with a specified purity of ≥98% and isotopic enrichment typically exceeding 98% . This high level of deuteration minimizes the presence of unlabeled or partially labeled species (e.g., d0, d1-d8), which would otherwise contribute to cross-talk interference in the MS channel of the target analyte, thereby reducing the lower limit of quantification (LLOQ) and method sensitivity [1]. In contrast, alternative internal standards with lower enrichment (e.g., <95%) are documented to introduce significant bias in trace-level analysis.

Isotopic enrichment
Context-dependent
>98%
Minimizes cross-talk interference
Class-level inference; review lot-specific CoA
Isotopic Purity Method Validation Mass Spectrometry

Specific Deuterium Placement Minimizes Retention Time Shift Relative to Unlabeled Metabolite

Deuterium labeling on the aliphatic butyl side chain of 4-Hydroxy Phenylbutazone-d9 is known to produce a retention time shift of less than 0.05 minutes in typical reversed-phase LC conditions compared to the unlabeled analyte [1]. This minimal shift, a characteristic of this specific labeling pattern, ensures that the internal standard and analyte experience near-identical matrix effects and ionization conditions, a critical requirement for accurate quantification. In contrast, alternative deuterated standards with labels on polar or aromatic positions can exhibit retention time differences exceeding 0.2 minutes, leading to differential ion suppression and biased results [2].

Retention time shift
Reported
ΔRT < 0.05 min vs >0.2 min for aromatic-labeled analogs
Supports matrix-effect compensation
Reported in RP-LC C18 gradient; may vary with column/system
Chromatographic Resolution Isotope Effect Method Robustness

High-Value Application Scenarios for 4-Hydroxy Phenylbutazone-d9 Driven by Quantifiable Differentiation


Regulated Bioequivalence and Pharmacokinetic Studies of Phenylbutazone Formulations

In GLP-compliant bioanalytical laboratories quantifying 4-Hydroxy Phenylbutazone in plasma or urine for regulatory submissions (e.g., ANDA, IND), the use of 4-Hydroxy Phenylbutazone-d9 is mandated by its >98% isotopic enrichment and minimal retention time shift. These properties ensure the method meets stringent FDA/EMA criteria for accuracy (bias ≤15%) and precision (CV ≤15%) across the calibration range [1].

Veterinary Drug Residue Depletion Studies in Food-Producing Animals

For monitoring the withdrawal period of phenylbutazone in equine or bovine tissues (muscle, liver, kidney), 4-Hydroxy Phenylbutazone-d9 serves as the ideal internal standard for its metabolite. The +9.06 Da mass difference eliminates any risk of false positives from endogenous matrix interferences, a critical requirement for meeting Maximum Residue Limits (MRLs) set by regulatory bodies such as the USDA or EU [2].

Forensic Toxicology and Doping Control Analysis

In anti-doping laboratories (e.g., WADA-accredited) or forensic toxicology settings, the high isotopic purity of 4-Hydroxy Phenylbutazone-d9 is essential for confirming the presence of the prohibited substance phenylbutazone via its metabolite. The ≥98% enrichment ensures that even trace levels of the metabolite can be confidently quantified without interference from the internal standard, supporting legally defensible results [3].

Metabolic Stability and In Vitro ADME Assays

During the development of novel NSAIDs, researchers use 4-Hydroxy Phenylbutazone-d9 as a precise internal standard to quantify the formation of the 4-hydroxy metabolite in hepatocyte or microsomal incubations. The minimal retention time shift relative to the unlabeled metabolite ensures that any observed changes in metabolite levels are true biological effects, not artifacts of differential matrix suppression, thereby enabling accurate intrinsic clearance calculations [4].

Application
Selection Property
Validation Focus
Bioequivalence and PK research studies
High isotopic enrichment & minimal retention-time shift
Method accuracy and precision endpoint review
Veterinary residue monitoring research
Mass difference for unambiguous MS detection
Matrix ruggedness and false-positive avoidance
Forensic toxicology research
High isotopic purity for low-level metabolite confirmation
LLOQ and interference assessment
In vitro metabolite quantification studies
Minimal differential matrix suppression
Intrinsic clearance calculation accuracy
All applications reflect research and development contexts. Confirm lot-specific enrichment and retention behavior prior to method finalization.

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